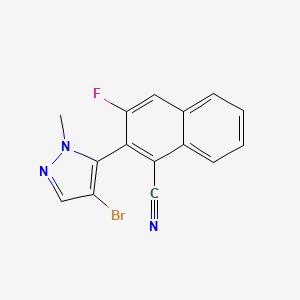![molecular formula C23H26N4O4 B14905461 (4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)
(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with methoxyphenyl and morpholinoimino groups, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrazolone core can be reduced to form dihydropyrazolones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrazolones and related compounds.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
科学的研究の応用
2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
- 2,5-Diphenyl-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one
- 2,5-Bis(4-chlorophenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one
- 2,5-Bis(4-methoxyphenyl)-4-(1-(piperidinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both methoxyphenyl and morpholinoimino groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C23H26N4O4 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
2,5-bis(4-methoxyphenyl)-4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H26N4O4/c1-16(24-26-12-14-31-15-13-26)21-22(17-4-8-19(29-2)9-5-17)25-27(23(21)28)18-6-10-20(30-3)11-7-18/h4-11,25H,12-15H2,1-3H3/b24-16+ |
InChIキー |
DQIPYIBAVXSLSG-LFVJCYFKSA-N |
異性体SMILES |
C/C(=N\N1CCOCC1)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
正規SMILES |
CC(=NN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
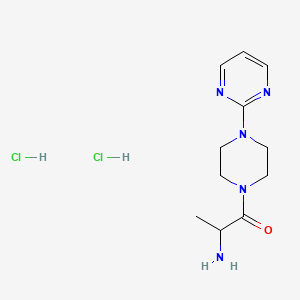

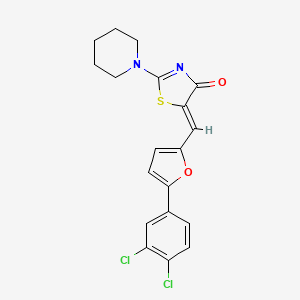
![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
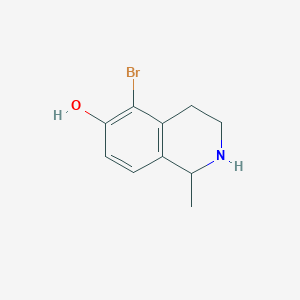

![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)
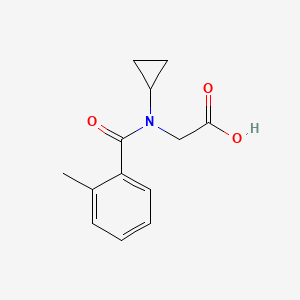

![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
